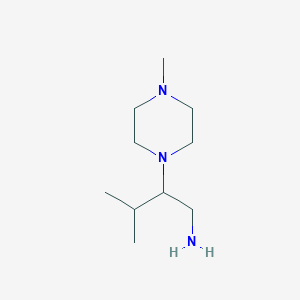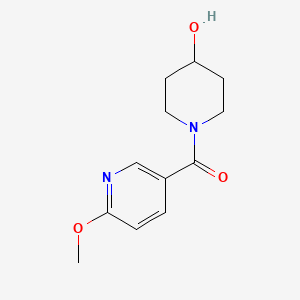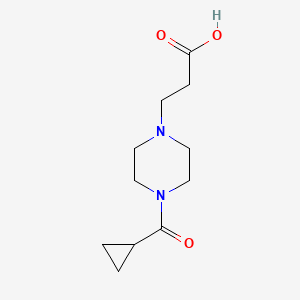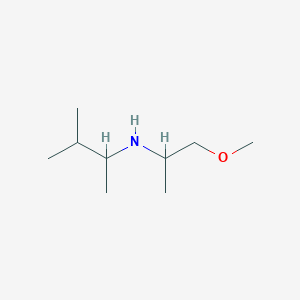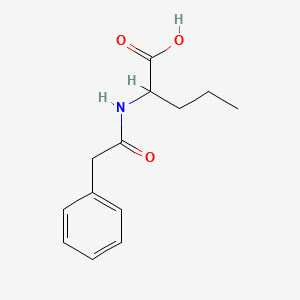
2-(2-Phenylacetamido)pentanoic acid
説明
2-(2-Phenylacetamido)pentanoic acid is a compound with the CAS Number: 65415-01-2 . It has a molecular weight of 235.28 and is typically found in the form of a powder . The IUPAC name for this compound is N-(phenylacetyl)norvaline .
Molecular Structure Analysis
The molecular formula of 2-(2-Phenylacetamido)pentanoic acid is C13H17NO3 . It contains a total of 40 bonds, including 21 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 urea (-thio) derivative, and 1 hydroxyl group .Physical And Chemical Properties Analysis
2-(2-Phenylacetamido)pentanoic acid is a powder at room temperature . It has a melting point of 136-138°C .科学的研究の応用
Enzyme Activity Assays
Research on 2-(2-Phenylacetamido)pentanoic acid has shown its relevance in enzyme activity assays. For instance, the synthetic substrate 6-nitro-3-(phenylacetamido) benzoic acid (NIPAB) is used for assaying penicillin acylase activity in reversed micellar systems, offering insights into enzyme behavior in different conditions (Alves et al., 1995).
Synthesis of Amino Acids
This compound is also significant in the synthesis and resolution of amino acids, which are crucial in various biochemical processes. For instance, the L-forms of 2-amino-5-phenylpentanoic acid, a constituent amino acid in AM-toxins, were synthesized and studied for their properties (Shimohigashi et al., 1976).
Antibiotic Research
In antibiotic research, 2-(2-Phenylacetamido)pentanoic acid derivatives have been used in the study of beta-lactamase inhibitors. These studies are crucial for developing new antibiotics and understanding resistance mechanisms (Ness et al., 2000).
Metabolism Studies
The compound has also been used in studies related to metabolism, such as characterizing the primary metabolism of the drug pentamidine in rats. Understanding these metabolic pathways is essential for drug development and safety (Berger et al., 1992).
Pharmacology Research
In pharmacology, 2-(2-Phenylacetamido)pentanoic acid derivatives have been studied for their potential in creating new therapeutic agents, such as inhibitors of glutamate carboxypeptidase-II, which are of interest in treating neurological diseases (Rais et al., 2014).
Safety and Hazards
The safety information for 2-(2-Phenylacetamido)pentanoic acid indicates that it may cause skin and eye irritation. Prolonged or concentrated exposure can lead to more severe health issues. If ingested or inhaled, it can also have harmful effects, such as nausea, headache, and respiratory difficulties .
特性
IUPAC Name |
2-[(2-phenylacetyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-6-11(13(16)17)14-12(15)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTWUNXJQQFZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylacetamido)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1461501.png)
![(3-Methylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461502.png)
![Methyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1461504.png)

![N1-{thieno[2,3-d]pyrimidin-4-yl}propane-1,3-diamine](/img/structure/B1461509.png)


![4-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)(methyl)amino]butanoic acid](/img/structure/B1461513.png)
